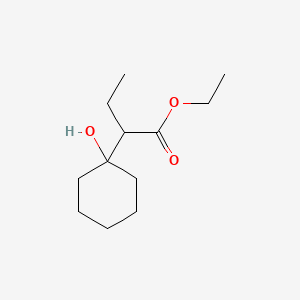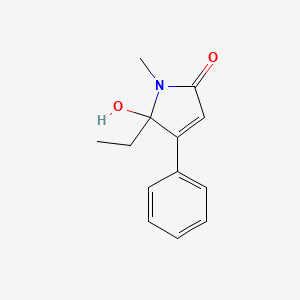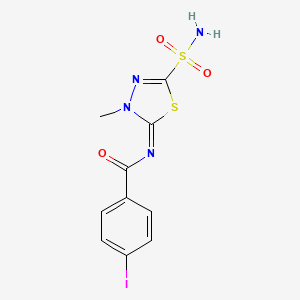
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide is a complex organic compound that belongs to the class of thiadiazoline derivatives. This compound is characterized by the presence of an iodine atom attached to a benzoyl group, which is further linked to a thiadiazoline ring. The sulfonamide group adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with 3-methyl-1,3,4-thiadiazoline-5-sulfonamide under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The iodine atom and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
- 2-(4-Chlorobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
- 2-(4-Fluorobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
Uniqueness
The presence of the iodine atom in 2-(4-Iodobenzoylimino)-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide imparts unique chemical properties, such as higher molecular weight and increased reactivity in substitution reactions. These characteristics make it distinct from its bromine, chlorine, and fluorine analogs .
Propriétés
Numéro CAS |
55371-84-1 |
|---|---|
Formule moléculaire |
C10H9IN4O3S2 |
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
4-iodo-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C10H9IN4O3S2/c1-15-9(19-10(14-15)20(12,17)18)13-8(16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,17,18) |
Clé InChI |
GLMILQUITQKQHT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=O)C2=CC=C(C=C2)I)SC(=N1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



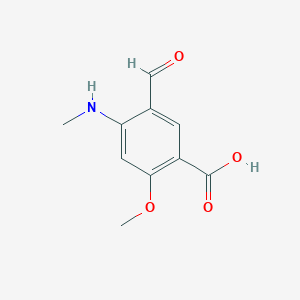
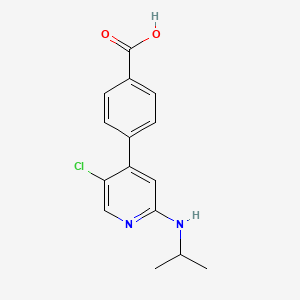

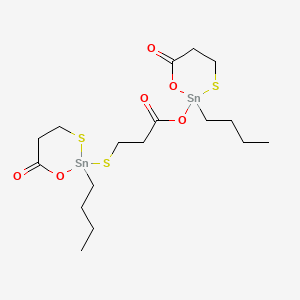
![Ethanol, 2-[(diphenylmethyl)methylamino]-](/img/structure/B13956157.png)

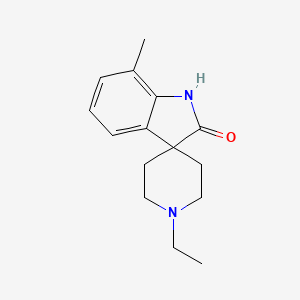
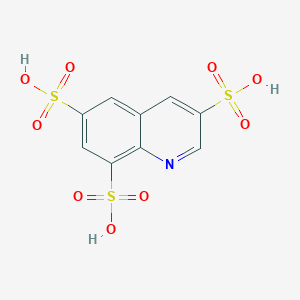
![2H-6,9-Methanopyrido[1,2-a]pyrimidine](/img/structure/B13956179.png)

